PF-02413873

Catalog No.
S539084
CAS No.
936345-35-6
M.F
C18H21N3O3S
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-02413873

CAS Number

936345-35-6

Product Name

PF-02413873

IUPAC Name

4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)21(10-25(4,22)23)20-17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3

InChI Key

QSFGZNVRVZHUGV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-(3-cyclopropyl-1-(methylsulfonylmethyl)-5-methyl-1H-pyrazol-4-yl)oxy-2,6-dimethylbenzonitrile, PF 02413873, PF-02413873, PF02413873

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C3CC3)CS(=O)(=O)C)C

The exact mass of the compound PF-02413873 is 359.1304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-02413873 (CAS: 936345-35-6) is a potent, orally active, nonsteroidal progesterone receptor (PR) antagonist developed to isolate PR-dependent signaling pathways. It exhibits a high binding affinity for the progesterone receptor (Ki = 2.6 nM) and acts as a fully competitive antagonist that blocks progesterone binding and subsequent PR nuclear translocation [1]. Unlike classic steroidal PR antagonists, PF-02413873 features a distinct pyrazole-benzonitrile scaffold that eliminates the structural liabilities associated with steroidal cross-reactivity. This compound is primarily utilized in translational research, physiologically based pharmacokinetic (PBPK) modeling, and reproductive biology assays where precise, off-target-free PR antagonism is required for reliable downstream readouts [2].

Procuring the industry-standard PR antagonist, RU-486 (mifepristone), introduces severe confounding variables in multi-hormone or complex cellular models. Because RU-486 is built on a steroidal backbone, it functions simultaneously as a potent antagonist of the glucocorticoid receptor (GR) and the androgen receptor (AR)[1]. In practice, utilizing RU-486 to study PR-specific mechanisms—such as endometrial proliferation or lung surfactant regulation—often results in artifactual biomarker upregulation or unintended blockade of dexamethasone-regulated pathways[2]. PF-02413873 circumvents these procurement and experimental bottlenecks by utilizing a nonsteroidal architecture, providing >100-fold selectivity over GR and AR, and ensuring that observed phenotypic changes are strictly PR-mediated [3].

Receptor Selectivity and Off-Target GR/AR Avoidance

A primary limitation of RU-486 is its potent cross-reactivity with other steroidal receptors. PF-02413873 demonstrates a functional PR IC50 of 14 nM (binding Ki = 2.6 nM) while maintaining >100-fold selectivity over both the androgen receptor (AR) and glucocorticoid receptor (GR), and 30-fold selectivity over the mineralocorticoid receptor (MR) [1].

Evidence DimensionReceptor Selectivity (PR vs GR/AR)
Target Compound Data>100-fold selectivity for PR over GR/AR
Comparator Or BaselineRU-486 (Potent dual PR/GR/AR antagonist)
Quantified DifferencePF-02413873 eliminates the GR/AR antagonism inherent to RU-486.
ConditionsIn vitro functional and radioligand binding assays

Procuring PF-02413873 is essential for researchers who must isolate PR-mediated effects without confounding glucocorticoid or androgen signaling.

In Vivo Biomarker Neutrality (Androgen Receptor Expression)

In cynomolgus macaque models evaluating endometrial functionalis thickness, RU-486 induced an approximate 2-fold artifactual increase in endometrial AR expression compared to vehicle. In contrast, PF-02413873 achieved comparable PR antagonism (endometrial thickness reduction) but was without apparent effect on endometrial AR expression across all tested doses [1].

Evidence DimensionEndometrial AR Expression
Target Compound DataNo apparent effect vs. vehicle control
Comparator Or BaselineRU-486 (~2-fold increase in AR expression)
Quantified DifferencePF-02413873 prevents the 2-fold artifactual AR upregulation caused by RU-486.
ConditionsIn vivo macaque model, semiquantitative immunohistochemistry

Prevents artifactual biomarker drift in reproductive tissue models, ensuring accurate downstream transcriptomic and proteomic readouts.

Glucocorticoid Pathway Non-Interference in Co-Culture Models

In H441 lung epithelial cells, progesterone acts as a competitive antagonist of dexamethasone (DXM)-induced surfactant protein B (SP-B) expression. RU-486 imitates this inhibitory effect due to its intrinsic GR antagonism. Conversely, PF-02413873 does not imitate the inhibitory effect, proving it does not interfere with DXM-regulated gene expression at the glucocorticoid receptor [1].

Evidence DimensionInhibition of DXM-induced SP-B expression
Target Compound DataNo inhibition of DXM-induced SP-B expression
Comparator Or BaselineRU-486 (Imitates progesterone's inhibitory effect on DXM)
Quantified DifferencePF-02413873 maintains clean GR signaling, whereas RU-486 blocks it.
ConditionsH441 lung epithelial cells exposed to DXM and PR antagonists

Validates PF-02413873 as the required PR antagonist in co-culture or multi-hormone assays where glucocorticoids are actively utilized.

Pharmacokinetic Predictability for Translational Dosing

PF-02413873 exhibits highly predictable, species-specific clearance rates driven by CYP3A4-catalyzed oxidative metabolism. Clearance is high in rats (84 mL/min/kg) but low in dogs (3.8 mL/min/kg), which scales accurately to human PBPK models, supporting reliable once-daily oral suspension dosing in higher mammals[1].

Evidence DimensionIn Vivo Clearance (CL)
Target Compound Data84 mL/min/kg (rat); 3.8 mL/min/kg (dog)
Comparator Or BaselineGeneral steroidal baseline (variable/unpredictable PK)
Quantified DifferenceProvides a stable, predictable clearance profile for robust PBPK scaling.
ConditionsPreclinical IV and oral suspension administration

Enables precise dose-setting and physiologically based pharmacokinetic (PBPK) modeling in translational in vivo studies.

Isolated PR Signaling and Mechanistic Assays

PF-02413873 is the optimal choice for in vitro assays requiring strict isolation of PR pathways. Because it lacks the steroidal backbone of RU-486, it prevents confounding data caused by unintended glucocorticoid or androgen receptor antagonism [1].

Translational Endometriosis and Reproductive Models

In vivo studies evaluating endometrial functionalis thickness should prioritize PF-02413873 over RU-486 to avoid artifactual upregulation of androgen receptors, ensuring that downstream histological and transcriptomic biomarkers remain stable[2].

Multi-Hormone Co-Culture Systems

For respiratory or complex epithelial models where dexamethasone or other glucocorticoids are administered simultaneously, PF-02413873 is required to block PR activity without interfering with DXM-regulated gene expression (e.g., surfactant proteins) [3].

PBPK Modeling and Translational PK/PD

Due to its well-characterized, CYP3A4-mediated clearance profile (high in rats, low in dogs), PF-02413873 serves as an excellent nonsteroidal reference compound for validating physiologically based pharmacokinetic (PBPK) models and once-daily oral dosing regimens in higher mammals[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

359.13036271 Da

Monoisotopic Mass

359.13036271 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FH83GLG04S

Wikipedia

Pf-02413873

Dates

Last modified: 04-14-2024
1: Jones HM, Dickins M, Youdim K, Gosset JR, Attkins NJ, Hay TL, Gurrell IK, Logan YR, Bungay PJ, Jones BC, Gardner IB. Application of PBPK modelling in drug discovery and development at Pfizer. Xenobiotica. 2012 Jan;42(1):94-106. doi: 10.3109/00498254.2011.627477. Epub 2011 Oct 30. PubMed PMID: 22035569.
2: Howe DC, Mount NM, Bess K, Brown A, Bungay P, Gibson KR, Hawcock T, Richard J, Jones G, Walley R, McLeod A, Apfeldorfer C, Ramsey S, Tweedy S, Pullen N. The translational efficacy of a nonsteroidal progesterone receptor antagonist, 4-[3-cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzon itrile (PF-02413873), on endometrial growth in macaque and human. J Pharmacol Exp Ther. 2011 Nov;339(2):642-53. doi: 10.1124/jpet.111.183848. Epub 2011 Aug 17. PubMed PMID: 21849626.
3: Bungay PJ, Tweedy S, Howe DC, Gibson KR, Jones HM, Mount NM. Preclinical and clinical pharmacokinetics of PF-02413873, a nonsteroidal progesterone receptor antagonist. Drug Metab Dispos. 2011 Aug;39(8):1396-405. doi: 10.1124/dmd.110.037234. Epub 2011 May 4. PubMed PMID: 21543556.

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